An In-depth Technical Guide to Oleanolic Acid Derivative 2 and its Congeners
An In-depth Technical Guide to Oleanolic Acid Derivative 2 and its Congeners
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a specific oleanolic acid derivative, designated as "Oleanolic Acid Derivative 2," and places it within the broader context of related compounds. Due to the limited publicly available biological data for this specific molecule, this guide also incorporates data and mechanistic insights from other well-studied oleanolic acid derivatives to provide a thorough understanding of the potential therapeutic applications and mechanisms of action for this class of compounds.
Chemical Structure of Oleanolic Acid Derivative 2
Oleanolic Acid Derivative 2, a novel triterpenoid-steroid hybrid molecule, possesses the following chemical properties:
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Chemical Name: 23,24-Dinor-3-oxoolean-12-en-28-oic acid methyl ester
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Molecular Formula: C₂₈H₄₂O₃
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Molecular Weight: 426.63 g/mol
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CAS Number: 211516-63-1
The chemical structure is depicted below:
(Structure image would be placed here in a real document. As a text-based AI, a SMILES representation is provided.)
SMILES: C[C@@]12CC--INVALID-LINK--=O)([H])[C@@]3(C)[C@@]1([H])CC=C4[C@]5([H])CC(C)(C)CC--INVALID-LINK--=O)5CC[C@@]24C[1]
Experimental Protocols
Synthesis of Oleanolic Acid Derivative 2
The following protocol for the synthesis of Oleanolic Acid Derivative 2 is adapted from the procedure described by Honda, T., et al. in the Journal of Organic Chemistry (1998).[1]
Materials:
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Oleanolic acid
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Jones reagent (Chromium trioxide in sulfuric acid and water)
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Diazomethane (B1218177) in diethyl ether
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Acetone
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Diethyl ether
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Silica (B1680970) gel for column chromatography
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Standard laboratory glassware and equipment
Procedure:
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Oxidation of Oleanolic Acid: Oleanolic acid is dissolved in acetone. The solution is cooled in an ice bath. Jones reagent is added dropwise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched, and the product is extracted with a suitable organic solvent.
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Purification of the Intermediate: The crude product from the previous step is purified by silica gel column chromatography to yield 3-oxooleanolic acid.
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Esterification: The purified 3-oxooleanolic acid is dissolved in diethyl ether. A freshly prepared solution of diazomethane in diethyl ether is added carefully at 0°C until a persistent yellow color is observed, indicating the complete conversion of the carboxylic acid to its methyl ester.
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Final Product Isolation and Characterization: The solvent is removed under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield the final product, Oleanolic Acid Derivative 2. The structure and purity of the compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Biological Data of Oleanolic Acid Derivatives
Disclaimer: To date, no specific quantitative biological data for Oleanolic Acid Derivative 2 (CAS 211516-63-1) has been found in publicly available scientific literature. The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of other representative oleanolic acid derivatives to provide an understanding of the potential bioactivities of this class of compounds.
In Vitro Cytotoxic Activity of Oleanolic Acid Derivatives
| Derivative Name/Identifier | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 3d (an α,β-unsaturated carbonyl derivative) | MCF-7 | Breast Cancer | 0.77 | [2] |
| Achyranthoside H methyl ester (AH-Me) | MCF-7 | Breast Cancer | 4.0 | [3] |
| Achyranthoside H methyl ester (AH-Me) | MDA-MB-453 | Breast Cancer | 6.5 | [3] |
| K73-03 | HepG2 | Liver Cancer | 5.79 | [4] |
| K73-03 | SMMC-7721 | Liver Cancer | 7.23 | [4] |
| CSV butyl ester | OVCAR-3 | Ovarian Cancer | 35.2 µg/mL | [5] |
| CSV butyl ester | A2780 | Ovarian Cancer | 21.1 µg/mL | [5] |
In Vitro Anti-Inflammatory Activity of Oleanolic Acid Derivatives
| Derivative Name/Identifier | Assay | IC₅₀ (µM) | Reference |
| 11-Oxooleanolic acid derivatives | Inhibition of NO production in LPS-activated BV2 cells | Potent, but specific IC₅₀ not provided | [6] |
| CDDO | Inhibition of iNOS | Sub-micromolar activity | [7] |
| Diamine-PEGylated oleanolic acid (OADP) | Inhibition of NO production in LPS-stimulated RAW 264.7 cells | Potent, but specific IC₅₀ not provided | [6] |
Signaling Pathways Modulated by Oleanolic Acid Derivatives
Oleanolic acid and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival.[8][9] The following diagrams illustrate some of the most relevant pathways.
Disclaimer: The following signaling pathways are representative of the mechanisms of action for various oleanolic acid derivatives. The specific pathways modulated by Oleanolic Acid Derivative 2 have not been experimentally determined.
Inhibition of the NF-κB Signaling Pathway
Oleanolic acid derivatives have been shown to suppress the activation of NF-κB, a key regulator of inflammatory gene expression.[1][10][11][12] This is often achieved by preventing the degradation of IκBα, thereby retaining NF-κB in the cytoplasm.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis and antitumor activity of α,β-unsaturated carbonyl moiety- containing oleanolic acid derivatives targeting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Multitarget antitumor effects of panacis japonici rhizoma [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. CDDO and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy [mdpi.com]
- 9. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
